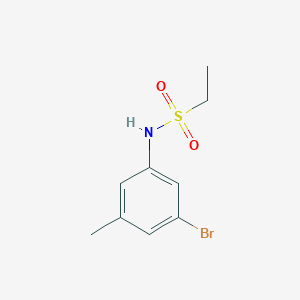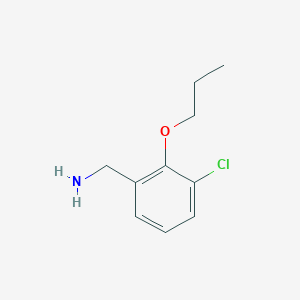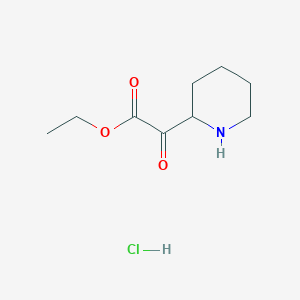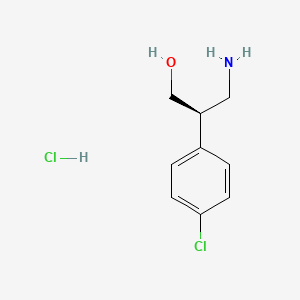
(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
Overview
Description
The compound seems to be a derivative of 4-Chlorophenylhydrazine hydrochloride . 4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenylhydrazine hydrochloride, a related compound, has the molecular formula C6H8Cl2N2 .
Physical And Chemical Properties Analysis
4-Chlorophenylhydrazine hydrochloride, a related compound, is a white to light yellow to light red powder or crystal . It has a density of 1.32g/cm3, a boiling point of 265.3ºC at 760mmHg, and a melting point of 216 °C (dec.) (lit.) .
Scientific Research Applications
Anti-allergic Drugs
This compound has been used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs . This compound is used in the synthesis of H1 receptor antagonists, which are used in clinical practice for treating allergies .
Allergic Asthma Treatment
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Allergic Itching Treatment
In addition to allergic asthma, the derivatives of this compound have also shown significant effects in treating allergic itching . Some of these derivatives have more potent activities than levocetirizine, the positive control drug .
Synthesis of Antihistamines
This compound has been used in the efficient synthesis of antihistamine drugs such as clocinizine and chlorcyclizine . These drugs are used to treat symptoms of allergies and hay fever .
Research on Histamine Receptors
This compound has been used in research related to histamine receptors . Histamine receptors have four subtypes, H1, H2, H3 and H4, all of which are G protein coupling receptors (GPCRs) with different physiological functions . This compound is used in the synthesis of H1 receptor antagonists .
6. Design and Synthesis of New Compounds This compound has been used in the design and synthesis of new compounds for potential anti-allergy drugs . The new combined compounds are anticipated to be more potent than levocetirizine and were therefore systemically studied .
Safety and Hazards
Future Directions
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests potential future directions in the development of new anti-allergic drugs.
Mechanism of Action
Target of Action
The primary target of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions. When histamine interacts with H1 receptors, it triggers allergies due to exposure to excessive amounts of an allergen .
Mode of Action
The compound acts as an antagonist at the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. This action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptor .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histaminergic signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions .
Pharmacokinetics
Similar compounds are known to be readily absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a significant reduction in allergic reactions. Specifically, it has been found to have potent effects against both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The efficacy and stability of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to prevent
properties
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHANBNNYUETTN-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









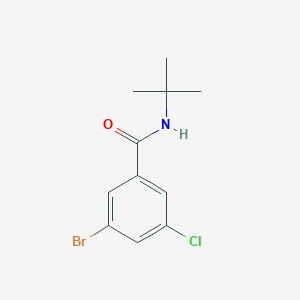

![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

